molecular formula C18H18N4O B5951991 4-amino-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide

4-amino-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide

Cat. No.: B5951991
M. Wt: 306.4 g/mol
InChI Key: ICDHMWYJPOCHOM-UHFFFAOYSA-N
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Description

4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,8-dimethylquinoline and 4-aminobenzohydrazide.

    Condensation Reaction: The 2,8-dimethylquinoline is reacted with 4-aminobenzohydrazide under acidic or basic conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid
  • N-{4-[(2,8-dimethylquinolin-4-yl)amino]phenyl}acetamide
  • 4-[(quinolin-4-yl)amino]benzamide derivatives

Uniqueness

4-amino-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological effects, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-4-3-5-15-16(10-12(2)20-17(11)15)21-22-18(23)13-6-8-14(19)9-7-13/h3-10H,19H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHMWYJPOCHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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